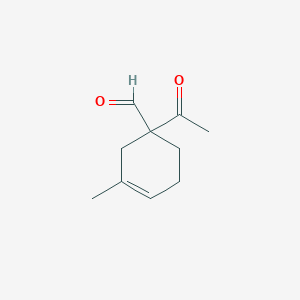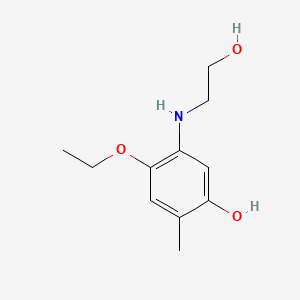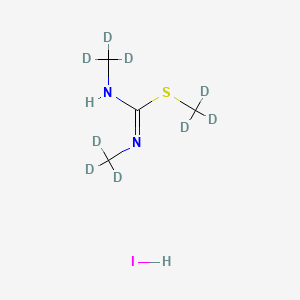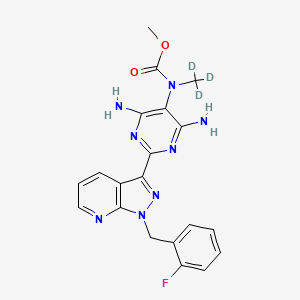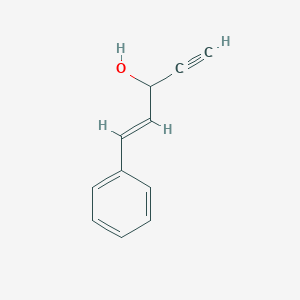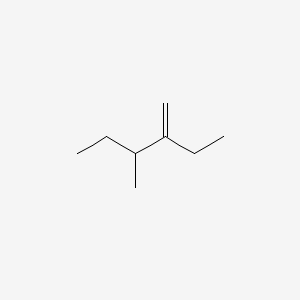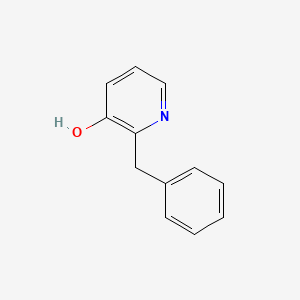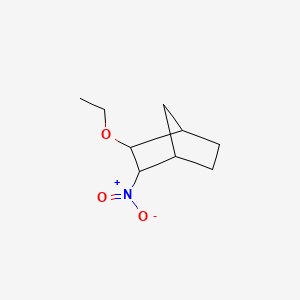
Norbornane, 2-ethoxy-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbornane, 2-ethoxy-3-nitro- is an organic compound with the molecular formula C9H15NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an ethoxy group and a nitro group attached to the norbornane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Norbornane, 2-ethoxy-3-nitro- typically involves the nitration of norbornane derivatives. One common method includes the reaction of norbornane with ethyl nitrite in the presence of a strong acid, such as sulfuric acid, to introduce the nitro group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of Norbornane, 2-ethoxy-3-nitro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and temperature conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Norbornane, 2-ethoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: Norbornane, 2-ethoxy-3-amino-.
Substitution: Various norbornane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Norbornane, 2-ethoxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Norbornane, 2-ethoxy-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Norbornane: The parent hydrocarbon, lacking the ethoxy and nitro groups.
Norbornene: A related compound with a double bond in the norbornane skeleton.
Norbornadiene: Contains two double bonds in the norbornane structure.
Uniqueness: Norbornane, 2-ethoxy-3-nitro- is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-ethoxy-3-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3 |
Clave InChI |
AZANEYWBMJADET-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C2CCC(C2)C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
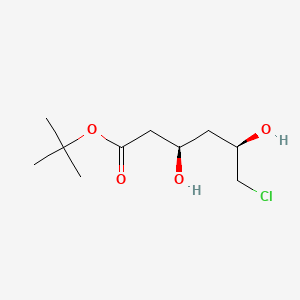
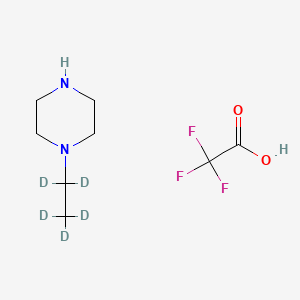
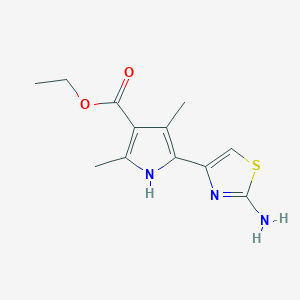
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
